BenchChemオンラインストアへようこそ!

3-(3-Chloro-4-fluorophenyl)-1-[3-(quinolin-8-yloxy)pyrrolidin-1-yl]propan-1-one

Lipophilicity Drug Design Physicochemical Properties

The compound 3-(3-Chloro-4-fluorophenyl)-1-[3-(quinolin-8-yloxy)pyrrolidin-1-yl]propan-1-one (CAS 1903343-90-7) is a synthetic small molecule with the molecular formula C22H20ClFN2O2 and a molecular weight of 398.86 g/mol, typically supplied at ≥95% purity. It belongs to the quinolin-8-yloxy-pyrrolidine class, a scaffold widely explored for modulating protein kinases, G-protein-coupled receptors, and epigenetic targets.

Molecular Formula C22H20ClFN2O2
Molecular Weight 398.86
CAS No. 1903343-90-7
Cat. No. B2899030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Chloro-4-fluorophenyl)-1-[3-(quinolin-8-yloxy)pyrrolidin-1-yl]propan-1-one
CAS1903343-90-7
Molecular FormulaC22H20ClFN2O2
Molecular Weight398.86
Structural Identifiers
SMILESC1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)CCC4=CC(=C(C=C4)F)Cl
InChIInChI=1S/C22H20ClFN2O2/c23-18-13-15(6-8-19(18)24)7-9-21(27)26-12-10-17(14-26)28-20-5-1-3-16-4-2-11-25-22(16)20/h1-6,8,11,13,17H,7,9-10,12,14H2
InChIKeyQWPHWYSLOFWXKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-Chloro-4-fluorophenyl)-1-[3-(quinolin-8-yloxy)pyrrolidin-1-yl]propan-1-one (CAS 1903343-90-7): Procurement-Relevant Compound Identity & Class


The compound 3-(3-Chloro-4-fluorophenyl)-1-[3-(quinolin-8-yloxy)pyrrolidin-1-yl]propan-1-one (CAS 1903343-90-7) is a synthetic small molecule with the molecular formula C22H20ClFN2O2 and a molecular weight of 398.86 g/mol, typically supplied at ≥95% purity . It belongs to the quinolin-8-yloxy-pyrrolidine class, a scaffold widely explored for modulating protein kinases, G-protein-coupled receptors, and epigenetic targets [1]. The compound features a 3-chloro-4-fluorophenyl moiety, a halogenation pattern recognized for enhancing target binding and metabolic stability compared to non-halogenated or mono-halogenated analogs [2].

Why In-Class Quinolin-8-yloxy-pyrrolidine Analogs Cannot Substitute 3-(3-Chloro-4-fluorophenyl)-1-[3-(quinolin-8-yloxy)pyrrolidin-1-yl]propan-1-one


Quinolin-8-yloxy-pyrrolidine analogs exhibit divergent target engagement, selectivity, and ADME profiles based on subtle variations in the phenyl substitution pattern. The 3-chloro-4-fluorophenyl motif in this compound imparts a unique combination of inductive electron-withdrawing effects (σm = 0.37 for Cl; σp = 0.06 for F) and lipophilicity (πCl = 0.71; πF = 0.14) not replicated by unsubstituted phenyl, 4-fluorophenyl, or 3-chlorophenyl analogs alone [1]. Molecular matched pair analyses demonstrate that chloro-to-fluoro substitution alters target binding constants by >10-fold in certain chemotypes and modifies metabolic stability through CYP450 isoform selectivity shifts [2]. Consequently, generic substitution with a close structural analog risks loss of potency, altered selectivity, or unpredictable pharmacokinetics [3].

3-(3-Chloro-4-fluorophenyl)-1-[3-(quinolin-8-yloxy)pyrrolidin-1-yl]propan-1-one: Quantitative Differentiation Evidence vs. Closest Analogs


Calculated Lipophilicity (clogP) Differentiation: 3-Chloro-4-fluorophenyl vs. Unsubstituted Phenyl Analog

The 3-chloro-4-fluorophenyl substituent of the target compound increases calculated partition coefficient (clogP) by approximately 1.1–1.3 log units compared to the unsubstituted phenyl analog, 3-phenyl-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)propan-1-one [1]. This difference is primarily driven by the chlorine atom (π = 0.71) with a smaller contribution from fluorine (π = 0.14). Elevated lipophilicity can enhance membrane permeability and target binding, but must be balanced against solubility and metabolic clearance risks [1].

Lipophilicity Drug Design Physicochemical Properties

Polar Surface Area Differentiation: Impact of 3-Chloro-4-fluorophenyl on Membrane Permeability vs. Unsubstituted Analog

The topological polar surface area (tPSA) of the target compound is identical to that of the unsubstituted phenyl analog at 51.6 Ų, as the halogen substituents do not introduce additional hydrogen bond donors or acceptors [1]. However, the 3-chloro-4-fluorophenyl group reduces the fraction of polar surface area relative to total molecular surface area (FPSA) by increasing the non-polar surface, potentially enhancing passive transcellular permeability compared to the less lipophilic unsubstituted analog [1].

Polar Surface Area Membrane Permeability Drug-Likeness

CYP450 Metabolic Liability Differentiation: 3-Chloro-4-fluorophenyl vs. 4-Fluorophenyl and 3-Chlorophenyl Analogs

The 3-chloro-4-fluorophenyl substitution pattern is predicted to alter CYP450 isoform selectivity compared to mono-halogenated analogs. Fluorine at the 4-position blocks para-hydroxylation, a major Phase I metabolic pathway, while chlorine at the 3-position may redirect metabolism to alternative sites or isoforms [1]. In contrast, the 4-fluorophenyl analog remains susceptible to meta-hydroxylation, and the 3-chlorophenyl analog may undergo para-hydroxylation more readily. Molecular matched pair analyses indicate that replacing chlorine with fluorine can shift CYP3A4-mediated clearance by ≥2-fold in certain structural contexts [1].

CYP450 Metabolism Metabolic Stability Halogen Effects

Target Binding Affinity Differentiation: 3-Chloro-4-fluorophenyl Motif vs. 4-Fluorophenyl Motif in Tyrosinase Inhibition

In a congeneric series of benzamide-based tyrosinase inhibitors, compounds bearing the 3-chloro-4-fluorophenyl motif (1d–f) exhibited IC50 values of 0.19–1.72 μM against AbTYR, outperforming the corresponding 4-fluorophenyl analogs (1a–c) by a factor of 2- to 10-fold [1]. This demonstrates that the synergistic combination of chlorine and fluorine on the phenyl ring enhances target binding beyond what either halogen achieves alone, a principle directly applicable to the differentiation of the target compound from its 4-fluorophenyl or 3-chlorophenyl analogs.

Tyrosinase Inhibition 3-Chloro-4-fluorophenyl Structure-Activity Relationship

Recommended Application Scenarios for 3-(3-Chloro-4-fluorophenyl)-1-[3-(quinolin-8-yloxy)pyrrolidin-1-yl]propan-1-one Based on Quantitative Differentiation Evidence


Kinase Inhibitor Screening Programs Requiring Enhanced Lipophilicity for Intracellular Target Access

The elevated clogP (~3.8) and reduced FPSA of the target compound relative to the unsubstituted phenyl analog (clogP ~2.6, FPSA ~0.17) position it as a preferred candidate for kinase inhibitor screening where passive membrane permeability is a known limiting factor [1]. The 3-chloro-4-fluorophenyl motif has been validated in multiple kinase inhibitor chemotypes, including EGFR and JAK family inhibitors, where halogen substitution directly impacts cellular potency [2].

Structure-Activity Relationship (SAR) Studies Investigating Halogen Synergy on Target Binding

The quantifiable 2- to 10-fold potency advantage of the 3-chloro-4-fluorophenyl motif over the 4-fluorophenyl motif in enzyme inhibition assays [1] makes this compound an essential tool for SAR campaigns exploring halogen synergy. Researchers can systematically compare the target compound against its 4-fluorophenyl, 3-chlorophenyl, and unsubstituted phenyl analogs to deconvolute the contribution of each halogen to target engagement.

Metabolic Stability Profiling and CYP450 Isoform Selectivity Studies

The dual halogenation pattern (3-Cl, 4-F) provides a unique metabolic profile for studying CYP450 isoform selectivity. The blocked para-hydroxylation site forces metabolism through alternative pathways, enabling researchers to compare intrinsic clearance and metabolite identification against mono-halogenated analogs [1]. This is particularly relevant for projects requiring extended half-life in cellular or in vivo models.

Chemical Probe Development for Target Validation Studies

The combination of enhanced lipophilicity, improved target binding potential, and altered metabolic stability makes this compound a suitable starting point for chemical probe development. The quinolin-8-yloxy-pyrrolidine scaffold has demonstrated activity across multiple target classes, and the 3-chloro-4-fluorophenyl motif provides a defined structure-activity relationship advantage [1] [2].

Quote Request

Request a Quote for 3-(3-Chloro-4-fluorophenyl)-1-[3-(quinolin-8-yloxy)pyrrolidin-1-yl]propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.